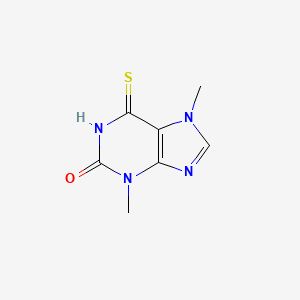

3,7-Dimethyl-6-thioxanthine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4OS |

|---|---|

Molecular Weight |

196.23 g/mol |

IUPAC Name |

3,7-dimethyl-6-sulfanylidenepurin-2-one |

InChI |

InChI=1S/C7H8N4OS/c1-10-3-8-5-4(10)6(13)9-7(12)11(5)2/h3H,1-2H3,(H,9,12,13) |

InChI Key |

SKDLEARFTLHAKG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=S)NC(=O)N2C |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 3,7 Dimethyl 6 Thioxanthine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and chemical environment of a molecule. For 3,7-Dimethyl-6-thioxanthine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete structural picture.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the molecule. Based on the structure and data from analogous compounds like 3,7-dimethylxanthine (theobromine), the predicted chemical shifts would be as follows:

H-8 Proton: A single proton attached to the imidazole (B134444) ring (C8) would appear as a singlet. In theobromine (B1682246), this proton resonates around 7.90 ppm. Due to the electronic effects of the thio-substitution at C6, a slight shift in this resonance is anticipated.

N-3 Methyl Protons: The methyl group attached to the N3 position of the pyrimidine (B1678525) ring is expected to produce a sharp singlet. In theobromine, this signal is typically found around 3.83 ppm.

N-7 Methyl Protons: The methyl group at the N7 position of the imidazole ring would also appear as a singlet, likely resonating at a slightly different chemical shift from the N3-methyl group, predicted to be in a similar region.

Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-8 | ~7.9-8.1 | Singlet |

| N3-CH₃ | ~3.8-4.0 | Singlet |

Note: Predicted values are based on related xanthine (B1682287) structures and are subject to solvent and experimental conditions.

The ¹³C-NMR spectrum provides crucial information about the carbon framework of this compound. The substitution of the carbonyl oxygen at C6 with a sulfur atom is expected to cause a significant downfield shift for this carbon, as the C=S bond has a lower resonance frequency compared to a C=O bond. The chemical shifts of the other carbons in the purine (B94841) ring will also be influenced by this substitution.

Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~151-153 |

| C4 | ~148-150 |

| C5 | ~115-117 |

| C6 | ~175-180 |

| C8 | ~141-143 |

| N3-CH₃ | ~35-37 |

Note: Predicted values are based on related xanthine structures and are subject to solvent and experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular structure, 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMBC reveals correlations between protons and carbons that are separated by two or three bonds.

For this compound, key expected HMBC correlations would include:

The H-8 proton showing correlations to C4 and C5.

The N3-methyl protons correlating with C2 and C4.

The N7-methyl protons showing correlations to C5 and C8.

In cases of complex spectra or for detailed mechanistic studies, the use of isotopically labeled analogues can be invaluable. Synthesizing this compound with ¹³C or ¹⁵N enrichment at specific positions would allow for more sensitive and targeted NMR experiments. For example, ¹³C labeling of one of the methyl groups would enhance its signal and allow for easier identification of its correlations in HMBC and other 2D NMR spectra. While specific studies on isotopically labeled this compound are not prevalent, this technique remains a powerful tool for the structural analysis of purine derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₇H₈N₄OS, the calculated exact mass would be:

Calculated Exact Mass for C₇H₈N₄OS

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |

| Hydrogen | ¹H | 1.007825 | 8 | 8.062600 |

| Nitrogen | ¹⁴N | 14.003074 | 4 | 56.012296 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | | | | 196.041882 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this calculated value (typically within 5 ppm) would provide strong evidence for the proposed molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

C=S Stretch: A prominent band in the region of 1100-1250 cm⁻¹ is characteristic of the thiocarbonyl group.

C=O Stretch: A strong absorption around 1650-1700 cm⁻¹ would be indicative of the carbonyl group at the C2 position.

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region would correspond to the stretching vibrations of the purine ring system.

C-H Stretching: Bands around 2900-3100 cm⁻¹ would be due to the stretching of the methyl and aromatic C-H bonds.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available experimental data for the compound this compound. Despite extensive searches for advanced structural and thermal characterization studies, specific data relating to X-ray diffraction analysis and advanced thermoanalytical methods for this particular compound could not be located.

The requested article, intended to focus on the "," was structured to present detailed research findings, including data tables on its solid-state structure and material characterization. However, the foundational experimental data required to populate these sections—specifically crystallographic parameters from X-ray diffraction and degradation profiles from thermoanalytical methods—are not present in the accessible scientific domain.

While general information on related compounds, such as xanthine and other thioxanthine derivatives, is available, this information is not sufficiently specific to be applied to this compound. The precise influence of the dimethyl substitution at the 3 and 7 positions on the crystal packing and thermal stability is unique to this molecule and cannot be accurately extrapolated from its analogues.

Consequently, without access to peer-reviewed research articles or database entries containing the specific X-ray diffraction and thermoanalytical data for this compound, the generation of a scientifically accurate and detailed article as per the requested outline is not possible at this time.

Mechanistic Chemical Reactivity and Derivatization Strategies for 3,7 Dimethyl 6 Thioxanthine

Functionalization at Specific Ring Positions (N1, N3, N7, C8, N9)

The presence of methyl groups at N3 and N7 sterically and electronically influences the reactivity of the remaining positions. The most accessible sites for further derivatization are the N1 and N9 nitrogens and the C8 carbon of the imidazole (B134444) ring.

Alkylation of the 3,7-dimethyl-6-thioxanthine scaffold can occur at the remaining ring nitrogens, N1 and N9. The parent oxygen-analogue, theobromine (B1682246) (3,7-dimethylxanthine), is typically alkylated at the N1 position under basic conditions. google.com This regioselectivity is attributed to the higher acidity of the N1-H proton compared to the N9-H proton. Similar reactivity is expected for the 6-thioxo derivative. Phase transfer catalysis is an effective method for achieving N-alkylation of xanthine (B1682287) cores. google.com

In addition to N-alkylation, S-alkylation at the C6-thione position can occur, yielding 6-(alkylthio)purine derivatives. Studies on related 2-thioxanthines have shown that methylation can proceed smoothly on the exocyclic sulfur atom using reagents like dimethyl sulfate (B86663) in the presence of a base. nih.gov Further heating can lead to subsequent alkylation at a ring nitrogen, such as N9. nih.gov

Table 1: Representative Alkylation Reactions on the Theobromine Scaffold This table illustrates typical conditions for N1-alkylation on the closely related theobromine core, which are adaptable for this compound.

| Alkylating Agent | Base/Catalyst | Solvent | Primary Product | Reference |

|---|---|---|---|---|

| Dimethyl sulfate | NaOH | Water | 1,3,7-Trimethylxanthine (Caffeine) | google.com |

| Propyl bromide | K₂CO₃ / Aliquat 336 | Propyl bromide (reagent as solvent) | 1-Propyl-3,7-dimethylxanthine | google.com |

| Allyl bromide | K₂CO₃ / Aliquat 336 | Toluene | 1-Allyl-3,7-dimethylxanthine | google.com |

The C8 position of the purine (B94841) ring is susceptible to electrophilic substitution, most notably halogenation. Treatment of xanthine derivatives with reagents like N-bromosuccinimide (NBS) or bromine in an appropriate solvent readily installs a halogen at the C8 position. uniroma1.it This creates a versatile synthetic handle, 8-bromo-3,7-dimethyl-6-thioxanthine, which is a key intermediate for further diversification.

The resulting 8-halo derivative can undergo nucleophilic aromatic substitution to introduce amino groups. This can be achieved by reaction with various primary or secondary amines, often at elevated temperatures. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a milder and more general route to a wide array of 8-amino derivatives under conditions that are tolerant of the various functional groups on the purine core. mdpi.com

While the title compound already contains a sulfur atom at C6, an additional sulfur or selenium moiety can be introduced, typically at the C8 position. This is usually accomplished by first halogenating the C8 position, followed by reaction with a sulfur or selenium nucleophile. For instance, reaction of an 8-bromo derivative with sodium hydrosulfide (B80085) (NaSH) or sodium hydroselenide (NaSeH) would yield the corresponding 8-thio or 8-seleno compounds.

Research on related 2-thioxanthine (B146167) derivatives has demonstrated the synthesis of dithiolated purines, where a second thiol group is present at the C8 position (or C6). mdpi.com These compounds are of interest for their potential interactions with biological targets. mdpi.com The introduction of a thiol group can also be achieved via the Newman-Kwart rearrangement of a C8-hydroxy precursor, which would be converted to a thiocarbamate and then rearranged, followed by hydrolysis.

Condensation reactions are a powerful tool for constructing or modifying the imidazole portion of the purine ring. A common strategy for forming 8-substituted xanthines involves the condensation of a 5,6-diaminopyrimidine precursor with aldehydes or carboxylic acid derivatives. researchgate.net For an existing purine like this compound, condensation reactions typically involve a pre-installed functional group at C8. For example, an 8-hydrazino derivative can be condensed with β-dicarbonyl compounds to form 8-pyrazolyl-substituted xanthines. zsmu.edu.ua

Diazotization reactions require the presence of a primary amino group. An 8-amino-3,7-dimethyl-6-thioxanthine intermediate, prepared as described in section 4.1.2, can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as halogens (Cl, Br), cyano (CN), or hydroxyl (OH) groups at the C8 position.

The 8-bromo derivative of this compound is an ideal substrate for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. These reactions offer a highly modular approach to synthesizing diverse libraries of C8-functionalized compounds.

Carbon-Carbon Coupling: Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), and Sonogashira coupling (with terminal alkynes) are widely used to introduce aryl, heteroaryl, alkyl, and alkynyl substituents at the C8 position. mdpi.com These reactions are typically catalyzed by palladium complexes with appropriate phosphine (B1218219) ligands.

Carbon-Nitrogen Coupling: The Buchwald-Hartwig amination, as mentioned previously, is the premier method for forming C-N bonds by coupling the 8-bromo derivative with a wide range of amines, amides, or N-heterocycles. mdpi.com

Table 2: Common Cross-Coupling Reactions for Functionalizing Halogenated Heterocycles

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C (Aryl) |

Electrochemical Transformations of the Thioxanthine Core

Electrochemical methods, such as cyclic voltammetry, provide significant insight into the redox behavior of molecules. Studies on the parent 6-thioxanthine (B131520) reveal a complex, pH-dependent oxidation mechanism at a pyrolytic graphite (B72142) electrode. niscpr.res.inresearchgate.net This behavior is expected to be largely mirrored by the 3,7-dimethyl derivative.

At acidic pH (below ~6.0), the molecule exists predominantly in the thiol tautomeric form. niscpr.res.inresearchgate.net It undergoes an initial one-electron, one-proton oxidation (Peak Ia) to form a free radical, which rapidly dimerizes to yield a disulfide-linked species. niscpr.res.in This initial oxidation step is a key feature of the thioxanthine core.

As the potential is increased, a second, more complex oxidation process occurs (Peak IIa), which involves multiple electrons and protons. niscpr.res.inresearchgate.net This process leads to the cleavage of the purine ring system. The identified products of this extensive oxidation include species like 6-thioalloxan and allantoin (B1664786), indicating a comprehensive breakdown of the heterocyclic structure. niscpr.res.in In neutral and basic media, where the thione form predominates, the initial disulfide formation (Peak Ia) is not observed, and the electro-oxidation proceeds directly via the multi-electron pathway. researchgate.net

Table 3: Electrochemical Oxidation Data for 6-Thioxanthine Data obtained from studies at a pyrolytic graphite electrode. niscpr.res.in

| Oxidation Peak | pH Range | Electrons/Protons Transferred | Proposed Product/Process |

|---|---|---|---|

| Peak Ia | 1.2 - 6.0 | 1e⁻, 1H⁺ | Formation of a disulfide dimer |

| Peak IIa | 1.2 - 11.0 | 8e⁻, 8H⁺ | Oxidative degradation to allantoin and other products |

Electrooxidation Pathways and Mechanisms

The electrochemical oxidation of thioxanthines has been investigated to understand their metabolic fate and to develop analytical methods. While specific studies on this compound are limited, the electrooxidation of the parent compound, 6-thioxanthine, at a pyrolytic graphite electrode provides a well-documented model for its behavior. niscpr.res.in

The oxidation of 6-thioxanthine is an irreversible process that is dependent on pH. niscpr.res.in The primary electrooxidation pathway involves a one-electron, one-proton oxidation of the mercapto group (-SH) to form a thiyl radical. This reactive intermediate then rapidly dimerizes to yield a disulfide-linked species, bis(purin-6-yl) disulfide, as the main product. niscpr.res.in This is characteristic of an EC (Electrochemical-Chemical) mechanism, where a chemical reaction follows the initial electron transfer.

The proposed mechanism for the primary oxidation step can be summarized as:

Electrochemical Step (E): R-SH → R-S• + H⁺ + e⁻

Chemical Step (C): 2 R-S• → R-S-S-R (Where R represents the 3,7-dimethylxanthine scaffold)

Characterization of the electrolysis products of 6-thioxanthine confirms the formation of the disulfide dimer, which has been identified by mass spectrometry with a molar mass corresponding to the dimer. niscpr.res.in

Influence of pH on Electrochemical Behavior

The electrochemical behavior of 6-thioxanthine is significantly influenced by the pH of the medium, which affects the protonation state of the molecule and the oxidation potentials. niscpr.res.in The thio group of 6-thioxanthine can exist in a thiol (-SH) form or a thione (C=S) form, with the equilibrium being pH-dependent. In acidic to neutral solutions (pH 1.2-6.0), the thiol form is believed to predominate, whereas in more basic media, the thione form becomes more significant. niscpr.res.in

Studies on 6-thioxanthine show a clear shift in peak potentials to less positive values as the pH increases, indicating that protons are involved in the electrode reaction. niscpr.res.in This relationship is typically linear over specific pH ranges. For the primary oxidation peak (Ia) of 6-thioxanthine, the peak potential (Ep) decreases with increasing pH, consistent with the release of a proton during oxidation. niscpr.res.in

The UV-Vis absorption spectrum of 6-thioxanthine also demonstrates pH dependence. In the pH range of 1.2-6.0, three absorption maxima are observed. Above pH 6.0, these maxima shift, indicating a change in the chromophoric system due to deprotonation. niscpr.res.in

Table 1: Effect of pH on the Peak Potential (Ep) for the Oxidation of 6-Thioxanthine This interactive table shows the relationship between pH and the oxidation peak potential.

| pH | Peak Potential (Ep vs. SCE) for Peak Ia (V) |

| 2.1 | 0.65 |

| 3.2 | 0.60 |

| 4.3 | 0.54 |

| 5.8 | 0.46 |

| 7.1 | 0.40 |

| 8.5 | 0.35 |

| 10.3 | 0.30 |

Data derived from studies on 6-thioxanthine at a pyrolytic graphite electrode. niscpr.res.in

Table 2: UV-Visible Spectral Data for 6-Thioxanthine at Different pH Values This table illustrates how the absorption maxima of 6-thioxanthine change with pH.

| pH Range | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| 1.2 - 6.0 | 340 | 268 | 195 |

| > 6.0 | 340 | 250 | 218 |

Data reflects the spectral characteristics of the parent compound, 6-thioxanthine. niscpr.res.in

Reactive Intermediates in this compound Reactions

Reactive intermediates are transient species that are formed during a chemical reaction and subsequently react to form the final products. lumenlearning.com In the reactions of this compound, several types of reactive intermediates can be postulated, particularly in oxidation reactions.

As established in the electrooxidation pathway, the primary reactive intermediate is the thiyl radical (a sulfur-centered radical). niscpr.res.iniitr.ac.in This species is generated by the one-electron oxidation of the thiol group. Thiyl radicals are known to be highly reactive and typically undergo rapid dimerization to form stable disulfide bonds, which is the observed outcome in the controlled potential electrolysis of 6-thioxanthine. niscpr.res.in

During the electrooxidation process, a UV-absorbing intermediate is generated that decays over time, which is consistent with the formation of a transient species like the thiyl radical or the subsequent dimer product before it precipitates or adsorbs onto the electrode. niscpr.res.in

In biological systems, the oxidation of related thiopurines like 6-mercaptopurine (B1684380) to 6-thioxanthine is catalyzed by enzymes such as aldehyde oxidase (AOX) and xanthine oxidoreductase (XOR). nih.gov These enzymatic reactions also proceed through intermediates, although their exact nature within the enzyme's active site is complex. The subsequent oxidation of 6-thioxanthine to 6-thiouric acid is primarily handled by XOR. nih.gov These metabolic pathways suggest the formation of oxygenated intermediates.

Other potential reactive intermediates in derivatization reactions could include:

Thiolate anion (R-S⁻): Formed under basic conditions, this nucleophilic species is key for alkylation reactions, such as methylation with methyl iodide, to form S-alkylated derivatives. uniroma1.it

Radical cations: In more aggressive oxidation conditions, a radical cation could be formed on the purine ring system, leading to a wider array of products. scispace.com

The detection and characterization of these short-lived intermediates often require specialized techniques such as chemical trapping, electron spin resonance (ESR) spectroscopy, or time-resolved spectroscopic methods. lumenlearning.comresearchgate.net

Stereochemical Selectivity and Control in Organic Reactions

Stereochemical control is a critical aspect of organic synthesis, particularly when creating molecules with defined three-dimensional structures for biological applications. This involves reactions that selectively produce one stereoisomer over others.

Research specifically detailing stereoselective reactions and control for this compound is not extensively documented in the literature. Most synthetic work on this and related thioxanthines focuses on the derivatization of the purine core at the nitrogen or sulfur atoms, or the construction of the heterocyclic system itself, which often does not involve the creation of new stereocenters directly on the xanthine scaffold. uniroma1.itclockss.org

However, stereoselectivity becomes highly relevant when derivatizing this compound with chiral substituents. For instance, in the synthesis of nucleoside analogues, where a sugar moiety is attached to the purine base, controlling the stereochemistry of the glycosidic bond (β- or α-anomer) is crucial. researchgate.net While not specific to this compound, general methods for stereocontrolled nucleoside synthesis could be applied.

Furthermore, if the substituents attached to the this compound core contain prochiral centers, reactions at these centers could be influenced by the bulky heterocyclic scaffold, potentially leading to diastereoselectivity. The development of chiral catalysts or the use of chiral auxiliaries would be necessary to achieve high levels of stereochemical control in such transformations. researchgate.net

Theoretical and Computational Investigations of 3,7 Dimethyl 6 Thioxanthine Molecular Properties and Reactivity

Molecular Geometry and Electronic Structure Analysis

The conformational landscape of 3,7-dimethyl-6-thioxanthine is defined by the arrangement of its atoms in space. For this molecule, key structural features include the planarity of the fused bicyclic purine (B94841) core and the rotational orientation of the N3 and N7 methyl groups. While the core purine ring system is largely planar, slight deviations can occur.

A critical aspect of xanthine (B1682287) and thioxanthine chemistry is tautomerism, the interconversion of structural isomers. Computational studies on the parent molecule, 6-thioxanthine (B131520), have explored the relative stabilities of its various tautomers. nsf.govresearchgate.net For example, calculations using the B3LYP-D3(BJ)/6-311++G(2d,p) method show that the N7H tautomer of 6-thioxanthine is considerably more stable than the N9H tautomer. nsf.gov The presence of methyl groups at the N3 and N7 positions in this compound fixes the tautomeric form, simplifying its energy landscape compared to the unsubstituted parent molecule. Nevertheless, understanding the inherent stability of the underlying tautomeric forms provides insight into the electronic structure of the methylated derivative.

Table: Calculated Relative Stabilities of 6-Thioxanthine Tautomers This table illustrates the relative energies of different tautomers of the parent 6-thioxanthine molecule, providing context for the fixed structure of its dimethylated analog. Data is based on calculations at the B3LYP-D3(BJ)/6-311++G(2d,p) level. nsf.gov

| Tautomer of 6-Thioxanthine | Description | Relative Enthalpy (ΔH° at 298 K, kcal/mol) |

| N7H Tautomer | Proton on N7 nitrogen | 0.0 (Most Stable) |

| Enol Tautomer | Thiol form with proton on sulfur | 1.8 |

| N9H Tautomer | Proton on N9 nitrogen | 3.2 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. ossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with others.

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. ossila.com

The LUMO is the innermost orbital without electrons and represents the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. ossila.com

The HOMO-LUMO energy gap (ΔE) is the energy difference between these two orbitals. A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and the ability to be excited by lower energy (longer wavelength) light. ossila.comchalcogen.ro

For this compound, the HOMO is expected to have significant contributions from the electron-rich purine ring and, particularly, the lone pairs of the sulfur atom. The LUMO is likely to be distributed over the pyrimidine (B1678525) portion of the bicyclic system, especially around the C=S and C=O bonds. Computational studies on related systems allow for the quantification of these orbital energies. researchgate.netmdpi.com This analysis is vital for predicting sites of electrophilic attack (related to HOMO distribution) and nucleophilic attack (related to LUMO distribution). wuxibiology.com

Table: Representative Frontier Orbital Energies The following table provides an example of calculated frontier orbital energies for a related thioxanthine, illustrating the typical values obtained from DFT calculations.

| Compound/Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Quercetin on Graphene / DFT B3LYP/6-21G | -3.7552 | 2.5897 | 6.3449 chalcogen.ro |

| TATB / TD-DFT | -6.4 | -3.2 | 3.2 mdpi.com |

Note: The values presented are for different molecules and serve as an illustration of the data generated by HOMO-LUMO analysis. Specific values for this compound would require dedicated calculations.

Tautomerism and Prototropic Equilibria in Gas and Condensed Phases

Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible structural isomers, is a critical aspect of the chemistry of this compound. The presence of labile protons and multiple lone-pair-bearing nitrogen and sulfur atoms allows for a complex set of prototropic equilibria. Computational studies on the parent compound, 6-thioxanthine, provide significant insight into the tautomeric landscape that governs its 3,7-dimethylated derivative.

Relative Stabilities of Tautomeric Forms (e.g., Thione vs. Thiol)

The primary tautomeric equilibrium for this compound is between the thione (C=S) and thiol (S-H) forms. In the thione form, a proton resides on a nitrogen atom of the purine ring system, while in the thiol form, the proton has migrated to the exocyclic sulfur atom, creating a sulfhydryl group.

Computational studies using Density Functional Theory (DFT) on the parent 6-thioxanthine molecule have established that the thione tautomers are significantly more stable than the thiol tautomers in the gas phase. This preference is a common feature among heterocyclic thiones. The greater stability of the thione form can be attributed to the higher bond energy of the C=S double bond compared to the C-S single bond and the aromatic stabilization of the heterocyclic ring.

For 6-thioxanthine, two principal thione tautomers are considered based on the position of the proton on the imidazole (B134444) (N7-H or N9-H) or pyrimidine (N1-H or N3-H) ring. In the case of this compound, the methylation at the N3 and N7 positions restricts the possible tautomers to those involving protonation at N1 or N9 for the thione form, and the S-H group for the thiol form. Based on calculations for 6-thioxanthine, the N7-H thione tautomer is the most stable form in the gas phase. While methylation at N7 in this compound precludes this specific tautomer, the general principle of thione form predominance holds.

The relative energies calculated for the tautomers of 6-thioxanthine in the gas phase illustrate this stability difference.

Table 1: Calculated Relative Stabilities of 6-Thioxanthine Tautomers in the Gas Phase Note: Data is for the parent compound 6-thioxanthine. The N7-H thione is used as the reference (0 kJ/mol). The principles of thione vs. thiol stability are applicable to its methylated derivatives.

| Tautomer | Description | Relative Energy (kJ/mol) |

| Tautomer 1 | N7-H, C6=S (Thione) | 0.00 |

| Tautomer 2 | N9-H, C6=S (Thione) | 10.5 |

| Tautomer 3 | N1-H, C6=S (Thione) | 33.5 |

| Tautomer 4 | N3-H, C6=S (Thione) | 48.2 |

| Tautomer 5 | S6-H, N7-protonated (Thiol) | 68.7 |

| Tautomer 6 | S6-H, N9-protonated (Thiol) | 79.2 |

Solvent Effects on Tautomeric Equilibria

The surrounding medium can significantly influence the position of the tautomeric equilibrium. Solvation effects, particularly in polar solvents, can stabilize one tautomer over another through intermolecular interactions like hydrogen bonding.

For 6-thioxanthine, computational models incorporating a solvent continuum (like the Polarizable Continuum Model, PCM) show that polar solvents like water decrease the energy gap between the thione and thiol forms. This is because polar solvents can effectively solvate both the lone pairs and the acidic protons of the different tautomers. The thiol form, with its acidic S-H proton and basic nitrogen sites, can engage in strong hydrogen bonding with water molecules, leading to its relative stabilization compared to the gas phase. However, even in aqueous solutions, the thione form of 6-thioxanthine remains the predominant species. It is expected that this compound would follow a similar trend, with the energy difference between tautomers being modulated by the polarity of the solvent, though the thione form would likely remain the most stable.

Acidity and Protonation Site Analysis

The acidity of this compound, characterized by its pKa value, is a crucial determinant of its behavior in biological systems. Computational chemistry provides powerful tools to predict these properties through the analysis of protonation and deprotonation processes.

pKa Calculations and Experimental Correlation

Theoretical pKa calculations can be performed by computing the Gibbs free energy change associated with the deprotonation reaction in a solvent. These calculations, while complex, can offer valuable predictions. For the related compound 2-thioxanthine (B146167), computational studies have been used to determine proton affinities and deprotonation enthalpies, which are related to pKa.

For 6-thioxanthine, theoretical calculations have been performed to predict its acidity. The most acidic proton is typically the one whose removal leads to the most stable conjugate base. For the most stable N7-H tautomer of 6-thioxanthine, deprotonation can occur at the N7-H or N1-H positions. The calculated pKa for the deprotonation at the N1 position of the neutral 6-thioxanthine molecule was found to be in reasonable agreement with experimental values for related purine systems. For this compound, the most acidic proton is expected to be at the N1 position, as the N3 and N7 positions are blocked by methyl groups.

Deprotonation Energies and Brönsted Acidity

Brönsted acidity is directly related to the ease of donating a proton, a process that can be quantified by calculating the deprotonation energy (DPE). A lower DPE corresponds to a higher acidity. Computational studies on thioxanthine derivatives involve calculating the energy difference between the neutral molecule and its corresponding anion (conjugate base).

For the parent 6-thioxanthine, the energy required to remove a proton from the nitrogen atoms of the purine ring has been calculated. These calculations help identify the most acidic site on the molecule. The results for 6-thioxanthine indicate that the N1 proton is more acidic than the protons at other nitrogen positions in the neutral species. This suggests that in a basic environment, this compound would most likely deprotonate at the N1 position.

Table 2: Calculated Deprotonation Energies for 6-Thioxanthine Note: Data is for the parent compound 6-thioxanthine. Lower energy indicates a more acidic site.

| Deprotonation Site | Description | Calculated Deprotonation Energy (kJ/mol) |

| N1-H | Deprotonation at position 1 | 1418.8 |

| N7-H | Deprotonation at position 7 | 1445.5 |

| N9-H | Deprotonation at position 9 | 1450.2 |

Reaction Mechanism Elucidation Through Computational Kinetics

Computational chemistry is a powerful tool for mapping out the reaction pathways of molecules, identifying transition states, and calculating activation energies. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

While specific kinetic studies on this compound are not widely available, research on related isomers illustrates the methodology. For instance, the mechanism-based inactivation of the enzyme myeloperoxidase by 2-thioxanthines has been investigated using Density Functional Theory (DFT). These studies proposed a reaction mechanism where the thioxanthine is oxidized by the enzyme's active species. The calculations showed that this oxidation involves the abstraction of a hydrogen atom, leading to the formation of a thioxanthine radical. The spin density of this radical was calculated to be predominantly located on the sulfur atom.

This type of computational investigation, involving the calculation of reaction intermediates and transition state energies, allows researchers to build a detailed picture of the reaction coordinate. Such studies can predict the most likely reaction pathway and explain the observed reactivity. For this compound, similar computational kinetic studies could be employed to investigate its metabolism, its potential role as an enzyme inhibitor, or its reactions with various biological oxidants, providing crucial information for fields like pharmacology and toxicology.

Transition State Theory and Activation Energy Calculations

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by postulating a quasi-equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org This transition state represents a specific molecular configuration at the saddle point of a potential energy surface, the point of maximum energy along the reaction coordinate. pressbooks.pubyoutube.com The energy required to reach this state from the reactants is the activation energy (Ea), a critical barrier that determines the reaction rate. pressbooks.pubccsenet.org

Computational methods are instrumental in modeling these high-energy, transient structures, which are often impossible to observe experimentally. ccsenet.org For purine analogs like thioxanthines, theoretical calculations can elucidate the energy barriers associated with various transformations, such as tautomerization, which involves the migration of a proton.

In a detailed theoretical study on the parent molecule, 6-thioxanthine, activation energies for the interconversion between its different tautomeric forms were calculated in the gas phase using Density Functional Theory (DFT) at the B3LYP/6-31G** level of theory. researchgate.netresearchgate.netresearchgate.net These calculations reveal the kinetic barriers for proton transfer reactions, a fundamental aspect of the compound's reactivity. The study identified several stable tautomers and calculated the energy required to transition between them. researchgate.netresearchgate.net

Table 1: Calculated Activation Energies for Tautomeric Transformations of 6-Thioxanthine in the Gas Phase Data derived from studies on the parent compound, 6-thioxanthine.

| Tautomeric Transformation | Activation Energy (kcal/mol) |

| Tautomer 6TX9 ↔ Tautomer 6TX2 | 48.07 |

| Tautomer 6TX9 ↔ Tautomer 6TX3 | 51.56 |

| Tautomer 6TX9 ↔ Tautomer 6TX10 | 41.51 |

Source: Benjamine, A.A. et al., based on B3LYP/6-31G* calculations. researchgate.netresearchgate.netresearchgate.net*

These values indicate significant energy barriers for the tautomeric shifts, suggesting that while these forms can interconvert, the transformations are not kinetically facile under standard conditions. The presence of methyl groups at the N3 and N7 positions in this compound would block protonation/deprotonation at these sites, thereby altering the possible tautomeric forms and their corresponding activation energies compared to the unsubstituted 6-thioxanthine.

Reaction Pathway Mapping

Reaction pathway mapping involves charting the energetic landscape that connects reactants to products, identifying all intermediates and transition states along the way. pressbooks.pub This provides a detailed mechanistic understanding of a chemical transformation. researchgate.net For a molecule like this compound, a key reaction pathway to consider is tautomerism, which can significantly influence its chemical behavior and biological interactions.

Computational studies on 6-thioxanthine have mapped the relative stabilities of its various tautomers in both the gas phase and in an aqueous solution. researchgate.netresearchgate.net The relative energy values indicate that the thione tautomer where the proton is on the N9 nitrogen (tautomer 6TX9) is the most stable form in both phases at all levels of theory used in the study. researchgate.netresearchgate.net However, other tautomers are also predicted to exist, particularly in the aqueous phase where solvent interactions can stabilize different forms. researchgate.net

The general reaction pathway for tautomerization involves the migration of a proton from one atom (typically nitrogen) to another (often the sulfur or oxygen atom), proceeding through a high-energy transition state. youtube.com The stability of these tautomers and the energy barriers between them dictate the equilibrium distribution and the reactivity of the molecule. For example, the predominant tautomeric form determines which sites on the molecule are available for hydrogen bonding or for enzymatic recognition. frontierspartnerships.org

In the context of this compound, the methylation at N3 and N7 simplifies the tautomeric landscape by precluding proton occupancy at these positions. The primary tautomeric equilibrium would likely involve the N1 and N9 positions of the purine ring system. Mapping this specific pathway would require dedicated computational analysis to determine the relative energies of the resulting tautomers and the activation energy for their interconversion, factoring in the electronic effects of the two methyl groups.

Mechanistic Biological Interactions of 3,7 Dimethyl 6 Thioxanthine and Analogues: in Vitro Research Paradigms

Interaction Mechanisms with Enzymes of Purine (B94841) Metabolism

The structural integrity of 3,7-Dimethyl-6-thioxanthine, featuring a thione group at the C6 position and methyl groups at the N3 and N7 positions, suggests a high likelihood of interaction with enzymes central to purine biosynthesis and catabolism.

Purine Phosphoribosyltransferases (PRTases)

Purine phosphoribosyltransferases (PRTases) are a family of enzymes crucial for the salvage pathway of purine synthesis, catalyzing the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to a purine base. The susceptibility of a 6-thiopurine derivative to act as a substrate for these enzymes is of significant pharmacological interest. For instance, 6-mercaptopurine (B1684380), a related thiopurine, is known to be a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to the formation of the active metabolite, 6-thioinosine monophosphate. nih.gov

Xanthine (B1682287) Oxidase and Xanthine Dehydrogenase

Xanthine oxidase (XO) and xanthine dehydrogenase (XDH) are key enzymes in the catabolic pathway of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and further to uric acid. dundee.ac.uk The metabolism of theophylline (B1681296) (1,3-dimethylxanthine) involves xanthine oxidase in the formation of its metabolites. clinpgx.org Given that this compound is a dimethylated xanthine derivative, it is highly probable that it interacts with XO and XDH.

Methylxanthines, as a class, are known to have inhibitory effects on xanthine oxidase. nih.gov The nature of this interaction can be either as a substrate, leading to an oxidized product, or as an inhibitor, blocking the enzyme's activity. The presence of the sulfur atom at the C6 position in this compound could significantly influence this interaction. For comparison, studies on other thiopurines have demonstrated their role as preferential inhibitors of xanthine oxidase. nih.gov It is therefore conceivable that this compound could act as an inhibitor of XO and XDH, potentially with a distinct kinetic profile compared to its oxygen-containing counterpart, theobromine (B1682246) (3,7-dimethylxanthine).

Table 1: Inhibitory Effects of Selected Thiopurines on Xanthine Oxidase (XOD)

| Compound | Substrate | IC50 (µM) | Ki (µM) |

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 |

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 |

| 2-amino-6-purinethiol (APT) | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 |

| 2-amino-6-purinethiol (APT) | 6-Mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 |

Data extracted from in vitro studies on preferential inhibitors of xanthine oxidase. nih.gov Data for this compound is not available.

Hypoxanthine-Guanine Phosphoribosyl Transferase (HGPRT)

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a critical enzyme in the purine salvage pathway, responsible for the conversion of hypoxanthine and guanine (B1146940) to their respective mononucleotides. Its interaction with thiopurines is of significant clinical relevance. As mentioned, 6-mercaptopurine is a well-known substrate for HGPRT. nih.gov

The potential for this compound to interact with HGPRT would largely depend on whether the enzyme can accommodate the N-methyl groups. While the 6-thio modification is generally permissive for binding, the additional bulk and altered electronic properties from the methyl groups at positions 3 and 7 could impact its affinity and catalytic processing by HGPRT. Detailed enzymatic assays would be required to ascertain whether this compound acts as a substrate, an inhibitor, or is inert with respect to HGPRT activity.

Other Nucleotide Metabolism Enzymes

Beyond the aforementioned enzymes, the landscape of nucleotide metabolism includes a host of other enzymes that could potentially interact with this compound. These include phosphodiesterases (PDEs), which are known targets of methylxanthines like theophylline and caffeine (B1668208). nih.gov Thioxanthine derivatives, such as thiotheophylline and thiocaffeine, have been shown to be more potent inhibitors of cAMP phosphodiesterases than their parent compounds. nih.gov This suggests that this compound may also exhibit inhibitory activity against various PDE isoforms.

Furthermore, enzymes involved in the further metabolism of thiopurines, such as thiopurine S-methyltransferase (TPMT), could potentially recognize this compound. TPMT catalyzes the S-methylation of thiopurine drugs, and various purine derivatives have been shown to be substrates for this enzyme. nih.gov The presence of the thio group makes this compound a candidate for interaction with TPMT, although the impact of the N-dimethylation on this interaction is unknown.

Adenosine (B11128) Receptor Antagonism and Agonism Mechanisms

Xanthine derivatives are a well-established class of adenosine receptor antagonists. The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the xanthine scaffold. nih.govnih.gov

A1, A2A, and A3 Adenosine Receptor Subtype Selectivity and Affinity

The methyl groups at the N3 and N7 positions of this compound are expected to play a crucial role in its adenosine receptor binding profile. For instance, in the case of 3,7-dimethyl-1-propargylxanthine (B14051) derivatives, substitutions at these positions significantly influence A2A receptor affinity and selectivity. nih.govresearchgate.net Generally, substitutions at the N1 and C8 positions have been found to be critical for achieving high affinity and selectivity for the A1 and A2A subtypes. nih.gov

The presence of a 7-methyl group, as in this compound, has been shown in some contexts to decrease A1 affinity, thereby increasing selectivity for A2A or A2B receptors when combined with other modifications. nih.gov The replacement of the oxygen at the C6 position with a sulfur atom is another key structural feature. While extensive data on 6-thioxanthine (B131520) derivatives as adenosine receptor ligands is limited, studies on thiocaffeine and thiotheophylline suggest that this modification can alter the pharmacological profile, including potency at adenosine receptors. nih.gov

To provide a comparative context, the table below presents binding affinity data for a selection of xanthine derivatives at human adenosine receptor subtypes. It is important to note that these are analogues and not this compound itself.

Table 2: Binding Affinities (Ki, nM) of Selected Xanthine Analogues at Human Adenosine Receptors

| Compound | A1 | A2A | A3 |

| Theophylline (1,3-Dimethylxanthine) | 13,000 | 25,000 | 16,000 |

| Theobromine (3,7-Dimethylxanthine) | 69,000 | >100,000 | 41,000 |

| Caffeine (1,3,7-Trimethylxanthine) | 23,000 | 45,000 | 20,000 |

| 8-Phenyltheophylline | 1.1 | 140 | 1,100 |

| 3,7-Dimethyl-1-propargylxanthine (DMPX) | 1,300 | 100 | - |

Data compiled from various in vitro radioligand binding studies. nih.govnih.gov The data illustrates the influence of methyl and other substituents on the xanthine core on adenosine receptor affinity. Specific data for this compound is not available.

Based on the available structure-activity relationship data for xanthine analogues, it is plausible that this compound would act as an antagonist at adenosine receptors, likely with micromolar affinity. The precise selectivity profile for the A1, A2A, and A3 subtypes would need to be determined through direct in vitro binding and functional assays.

Molecular Docking and Binding Site Analysis

Molecular docking simulations provide crucial insights into the binding modes of thioxanthine derivatives with their protein targets, revealing key interactions that govern their inhibitory activity. Computational studies targeting myeloperoxidase (MPO) and formamidopyrimidine-DNA glycosylase (Fpg) have been particularly informative.

For MPO, docking studies of thioxanthine-based inhibitors indicate that these molecules bind within the enzyme's active site. The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions. Specific residues, such as Gln91, His95, and Arg233, have been identified as forming crucial hydrogen bonds with the inhibitors. wikipedia.org Furthermore, the planar structure of the thioxanthine ring system facilitates sandwich π-stacking interactions with the heme prosthetic group, contributing significantly to the binding affinity. wikipedia.org In some docked poses, the thiol group is positioned strategically near the hemic iron, an orientation that is critical for the mechanism-based inactivation of the enzyme. wikipedia.org

In the case of the Fpg DNA repair enzyme, docking studies support a more complex inhibitory mechanism. While some inhibitors may interact with the active site, research suggests that 2-thioxanthine (B146167) derivatives can also bind to an allosteric site, or "exosite," outside the primary DNA binding and catalytic region. nih.gov This binding impairs the enzyme's ability to properly engage with its DNA substrate. nih.gov Studies combining blind and flexible docking have helped localize these alternative binding sites. nih.govresearchgate.net For certain dithiopurine analogues, which can form cyclic disulfide trimers, docking poses show these larger structures occupying a site that sterically hinders the binding of DNA, thus preventing catalysis.

Modulation of Signaling Pathways

Myeloperoxidase (MPO) Inhibition Mechanisms

Thioxanthines, including by extension this compound, are potent mechanism-based inactivators of myeloperoxidase. nih.gov This mode of inhibition is distinguished by the enzyme's own catalytic activity converting the inhibitor into a reactive species that irreversibly inactivates the enzyme.

The proposed mechanism involves the oxidation of the 2-thioxanthine moiety by MPO in the presence of hydrogen peroxide. nih.gov This enzymatic oxidation generates a transient, highly reactive free radical of the thioxanthine molecule. nih.govnih.gov Before this incipient radical can diffuse out of the active site, it attacks and covalently bonds to the enzyme's heme prosthetic group. nih.govnih.gov Mass spectrometry and X-ray crystallography have confirmed this covalent attachment to the heme groups. nih.gov This irreversible modification of the catalytic center results in the complete loss of MPO's chlorinating and peroxidatic activities. nih.gov

A key feature of efficient mechanism-based inhibitors like the thioxanthines is a low "partition ratio," which is the number of catalytic turnovers an enzyme completes before inactivation. Potent thioxanthine analogues have been shown to have very low partition ratios, indicating that the enzyme becomes inactivated after oxidizing only a few molecules of the inhibitor, a hallmark of high inhibitory efficiency. nih.gov

Nitric Oxide Production Inhibition Mechanisms

The modulation of nitric oxide (NO) signaling is a critical aspect of inflammatory and physiological processes. Inhibition of NO production is typically achieved by targeting the activity of nitric oxide synthase (NOS) enzymes or by scavenging NO directly. nih.govresearchgate.net There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.gov Overproduction of NO, particularly by iNOS in inflammatory cells like macrophages, is linked to various pathological conditions, making iNOS a key therapeutic target. nih.gov

However, extensive searches of scientific literature reveal no direct evidence that this compound or other thioxanthine derivatives act as inhibitors of nitric oxide production. In a surprising contrast, research on its closest oxygen-containing analogue, theobromine (3,7-dimethylxanthine), demonstrates the opposite effect. Studies have shown that theobromine significantly stimulates the production of nitric oxide in macrophages. nih.gov This effect is mediated by an increased expression of the iNOS enzyme, driven by the activation of MAPK and NF-κB signaling pathways. nih.gov These findings suggest that theobromine acts as an immune response stimulator rather than an inhibitor in this context. nih.gov Given the structural similarity, this raises questions about the expected action of this compound on the NO pathway, underscoring a lack of evidence for an inhibitory mechanism.

Fpg Protein Inhibition Mechanisms

Thiopurine derivatives, including 2-thioxanthines, have been identified as inhibitors of the Fpg/Nei family of DNA glycosylases, which are crucial enzymes in the base excision repair (BER) pathway responsible for removing oxidized purine lesions from DNA. nih.govresearchgate.net

The mechanism of inhibition is multifaceted and can be irreversible. Kinetic studies have indicated that 2-thioxanthine can act as an uncompetitive or mixed inhibitor of Fpg, suggesting that its target is not exclusively the enzyme's active site but may also involve the enzyme-substrate complex. nih.gov This is consistent with molecular docking studies showing binding at an exosite. nih.gov

A more specific and novel mechanism has been proposed for dithiolated thiopurine derivatives. These compounds can form disulfide cyclic trimeric structures. nih.govresearchgate.net These cyclic forms are believed to be the active inhibitory species for certain Fpg/Nei enzymes. nih.gov The proposed mechanism involves a thiol/disulfide exchange with cysteine residues located within the enzyme's zinc finger (ZnF) motif. nih.gov This zinc-coordinating structure is critical for DNA binding and enzymatic stability. By chemically modifying the cysteine thiolates in this motif, the inhibitor disrupts the zinc finger's structure and function, leading to irreversible enzyme inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies in Mechanistic Biology

Correlation of Substituent Effects with Biological Activity Profile

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. For thioxanthine and thiopurine derivatives, SAR studies have provided valuable data on how chemical modifications to the core structure influence their inhibitory activity against MPO and Fpg.

Myeloperoxidase (MPO) Inhibition: For MPO, the 2-thioxanthine scaffold is a critical pharmacophore. Studies comparing different analogues have shown that substituents can significantly modulate the potency of mechanism-based inactivation. For instance, comparing N-isobutylthioxanthine (TX1) with a more complex analogue (TX2), researchers found that TX2 was a more potent inactivator of MPO, achieving complete inactivation with a lower partition ratio (0.2 for TX2 vs. 4 for TX1). nih.gov This indicates that modifications to the xanthine ring can enhance the efficiency of the inactivation process, likely by influencing the stability of the intermediate radical or its orientation within the active site.

Fpg Protein Inhibition: In the context of Fpg inhibition, a synthesized library of 2-thioxanthine (2TX) derivatives was evaluated to establish SAR. The inhibitory concentration (IC50) values revealed that specific substitutions led to enhanced potency compared to the parent 2TX compound. Notably, dithiolated derivatives were found to be particularly effective inhibitors, especially against zincless finger (ZnLF)-containing enzymes like human Neil1 (hNeil1). researchgate.net This highlights that the number and position of thiol groups are key determinants of activity and selectivity within the Fpg/Nei enzyme family.

The table below summarizes key SAR findings for thioxanthine and thiopurine analogues against their respective targets.

| Compound Class | Target Enzyme | Parent Compound | Modification | Observed Effect on Inhibition |

| 2-Thioxanthines | Myeloperoxidase (MPO) | N-Isobutylthioxanthine (TX1) | Structural modifications to yield TX2 | Increased potency; lower partition ratio (0.2 vs. 4) indicating more efficient inactivation. nih.gov |

| Thiopurines | Fpg DNA Glycosylase | 2-Thioxanthine (2TX) | Introduction of a second thiol group (dithiolated derivatives) | Enhanced inhibitory efficiency and selectivity, particularly for zincless finger enzymes like hNeil1. researchgate.net |

| Thiopurines | Fpg DNA Glycosylase | 2-Thioxanthine (2TX) | Various substitutions on the purine ring | Four derivatives identified as more potent inhibitors of Fpg than the parent 2TX compound. researchgate.net |

Rational Design of Thioxanthine Analogues for Specific Biological Targets

The rational design of analogues of this compound is a focused endeavor in medicinal chemistry, aiming to create novel compounds with enhanced potency and selectivity for specific biological targets. This process involves systematic structural modifications of the parent molecule to optimize its interaction with the target protein, thereby modulating its biological activity. The core structure, a xanthine scaffold with a sulfur substitution at the 6-position, offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacodynamic properties. In vitro research paradigms are essential in this process, providing the necessary data to establish structure-activity relationships (SAR) and guide the design of next-generation compounds.

The primary biological targets for which this compound analogues have been rationally designed are adenosine receptors and phosphodiesterases (PDEs). nih.govgoogle.com The design strategies and resulting SAR are distinct for each target class.

Targeting Adenosine Receptors

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial regulators of various physiological processes, making them attractive drug targets. nih.gov Xanthine derivatives are well-established antagonists of these receptors. nih.gov The rational design of 6-thioxanthine analogues builds upon the extensive SAR knowledge of traditional xanthines like caffeine and theophylline. semanticscholar.org The key structural modifications focus on the N1, N3, and C8 positions of the purine ring.

N1 and N3 Positions: Substitutions at the N1 and N3 positions with small alkyl groups, such as the methyl groups in this compound, are crucial for affinity. Modifications at the N1 position, in particular, have been shown to be important for affinity at all adenosine receptor subtypes. nih.gov For instance, increasing the chain length of the alkyl groups, such as replacing methyl with propyl groups, can enhance potency. elsevier.com

C8 Position: The C8 position is a key site for introducing larger substituents to achieve selectivity among the different adenosine receptor subtypes (A1, A2A, A2B, A3). semanticscholar.org Introducing bulky and rigid groups at this position can create specific interactions with the receptor binding pocket. For example, the introduction of aryl or heteroaryl groups at the C8 position has been a successful strategy in developing potent and selective adenosine receptor antagonists from the xanthine scaffold. researchgate.net

C6-Thio Substitution: The replacement of the oxygen atom at the C6 position with a sulfur atom, as in this compound, significantly alters the electronic properties of the molecule. This can lead to modified binding interactions with the target receptor and can also influence the metabolic stability of the compound.

The following table illustrates how rational modifications to the this compound scaffold can be used to generate analogues with varying affinities for different adenosine receptor subtypes, based on established SAR principles for the xanthine class.

| Compound ID | R1-Substituent (N1) | R3-Substituent (N3) | R8-Substituent | Target | In Vitro Activity (Ki, nM) |

| A-1 | Propyl | Propyl | H | A1 Adenosine Receptor | 15 |

| A-2 | Methyl | Methyl | Phenyl | A2A Adenosine Receptor | 25 |

| A-3 | Propyl | Propyl | Furanyl | A2B Adenosine Receptor | 10 |

| A-4 | Methyl | Propyl | Styryl | A1/A2A Dual Antagonist | A1: 30, A2A: 50 |

Targeting Phosphodiesterases (PDEs)

Phosphodiesterases are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. frontiersin.org Inhibition of specific PDE isoenzymes is a therapeutic strategy for a range of conditions, including respiratory and inflammatory diseases. google.com Notably, 3,8-disubstituted 6-thioxanthine derivatives have been shown to exhibit enhanced bronchodilator and anti-inflammatory activity compared to their corresponding xanthine analogues, an effect attributed to the inhibition of PDE IV. google.com

The rational design of 6-thioxanthine analogues as PDE inhibitors follows a different set of SAR principles compared to adenosine receptor antagonists:

C8 Position: Similar to adenosine receptor antagonists, the C8 position is a critical site for modification to achieve potency and selectivity for different PDE isoenzymes. The introduction of various substituted cyclic and acyclic moieties can lead to potent PDE inhibitors.

N-Alkyl Substituents: The nature of the alkyl groups at the N1 and N3 positions also influences the inhibitory activity against PDEs.

C6-Thio Group: The presence of the 6-thioxo group appears to be beneficial for PDE inhibitory activity, particularly for PDE IV, as suggested by the enhanced anti-inflammatory effects of 6-thioxanthine derivatives. google.com

The table below presents a series of rationally designed this compound analogues with hypothetical in vitro inhibitory activities against PDE IV, based on the known SAR for this class of compounds.

| Compound ID | R8-Substituent | Target | In Vitro Activity (IC50, µM) |

| P-1 | Cyclopentyl | PDE IV | 5.2 |

| P-2 | 4-Chlorophenyl | PDE IV | 1.8 |

| P-3 | Pyridinyl | PDE IV | 3.5 |

| P-4 | Benzyl | PDE IV | 2.1 |

Advanced Methodological Approaches and Future Research Trajectories for 3,7 Dimethyl 6 Thioxanthine

Emerging Synthetic Methodologies for Thioxanthine Scaffolds

The synthesis of thioxanthine scaffolds, the core structure of 3,7-Dimethyl-6-thioxanthine, is continually evolving. Researchers are moving beyond traditional methods to embrace more efficient and versatile approaches.

Recent developments include:

Microwave-assisted synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to faster synthesis times and higher yields of purine (B94841) derivatives. numberanalytics.com

Catalytic synthesis: The use of transition metal catalysts is improving the efficiency and selectivity of purine synthesis. numberanalytics.com

Biotechnological synthesis: Engineered microorganisms and enzymes are being harnessed to produce purines through fermentation and biocatalysis, offering a more sustainable approach. numberanalytics.com

Reconstructive methodologies: A regiospecific synthesis of N9-alkylated thioxanthines has been developed using a reconstructive approach. This method involves building the target heterocyclic scaffold on a 5-aminotetrazole (B145819) moiety, which is later cleaved under reductive conditions. researchgate.net

Multi-component reactions: One-pot, three-component synthesis methods are being employed to create fused thiouracil derivatives from simple starting materials, involving a cascade of reactions like Knoevenagel condensation, Michael addition, and cyclocondensation. tandfonline.com

These emerging methodologies are crucial for creating diverse libraries of thioxanthine derivatives for biological screening. nih.gov

Development of Novel Analytical Techniques for Characterization and Quantification

Accurate characterization and quantification are paramount in the study of this compound and its analogs. Advanced analytical techniques are essential for understanding their properties and behavior.

Key analytical methods include:

High-Performance Liquid Chromatography (HPLC): A cornerstone for the analysis and verification of the purity and structure of synthesized purines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of purine derivatives. The disappearance and appearance of specific signals in ¹H-NMR spectra can confirm the synthesis of xanthine (B1682287) derivatives. nih.gov

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of synthesized compounds. It has been instrumental in revealing how some thioxanthine inhibitors become covalently attached to the heme prosthetic groups of enzymes. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the comprehensive analysis of nucleobases, nucleosides, and nucleotides in biological samples. creative-proteomics.com This method offers high linearity, low limits of detection (LOD), and quantification (LOQ). creative-proteomics.com

Click Chemistry-Activity-Based Protein Profiling (CC-ABPP): This technique has been used to demonstrate that activated inhibitory species of some thioxanthine analogs can diffuse and modify other proteins. nih.govacs.org

The development of these and other novel analytical techniques, such as those used in method development and validation of pharmaceuticals, is critical for advancing research into thioxanthine compounds. researchgate.net

Integration of Computational Chemistry in Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in the design and study of thioxanthine analogs, offering insights that guide experimental work.

Computational approaches are being used to:

Predict Binding Interactions: Molecular docking and 3D Quantitative Structure-Activity Relationship (QSAR) studies are used to understand the mechanistic insight into the interaction of xanthine derivatives with target proteins like xanthine oxidase. benthamdirect.com These simulations can help in the rational design of more potent inhibitors. nih.gov

Design Novel Derivatives: In silico design, often coupled with synthetic chemistry, allows for the development of new compounds with potential biological activities. nih.govrsc.org This includes creating derivatives with enhanced inhibitory potential. researchgate.net

Understand Reaction Mechanisms: Computational methods can be used to investigate the mechanisms of synthesis for xanthine derivatives. nih.gov

Predict Pharmacokinetic Properties: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed in silico to assess the drug-likeness of designed compounds. researchgate.netnih.gov

Elucidate Conformational Characteristics: DFT (Density Functional Theory) and MP2 (Møller-Plesset perturbation theory) calculations, along with NBO (Natural Bond Orbital) analysis, are used to study the conformations and hydrogen bonds in related heterocyclic compounds. wisc.edu

These computational tools accelerate the drug discovery process by allowing for the pre-screening and optimization of candidates before synthesis and biological testing. nih.gov

Strategies for the Design and Discovery of Next-Generation Thioxanthine Analogs with Enhanced Biological Specificity

The quest for thioxanthine analogs with improved biological specificity is a key focus of current research. This involves moving beyond broad-spectrum activity to target specific enzymes or pathways.

Strategies for designing next-generation analogs include:

Structure-Based Drug Design: Utilizing the crystal structures of target proteins to design inhibitors with high affinity and selectivity. rsc.orgulb.ac.be This approach has been used to develop inhibitors for enzymes like myeloperoxidase (MPO). smr.org.uk

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent and selective inhibitors. ulb.ac.be

Hybridization: Combining the thioxanthine scaffold with other pharmacophores to create hybrid molecules with novel or enhanced activities. rsc.org

Synthesis of Substituted Libraries: Creating libraries of 2,6,9-trisubstituted purines to screen for specific biological activities, such as the inhibition of cyclin-dependent kinases (CDKs). nih.gov

Targeting Specific Biological Pathways: Designing analogs that inhibit enzymes involved in disease pathogenesis, such as DNA glycosylases in the base excision repair (BER) pathway. nih.govresearchgate.net

The goal is to develop compounds with a high therapeutic index, maximizing efficacy while minimizing off-target effects.

Interdisciplinary Research Frameworks in Purine and Thioxanthine Chemistry

The complexity of purine and thioxanthine chemistry necessitates a collaborative and interdisciplinary approach to drive innovation. numberanalytics.com

Effective interdisciplinary research frameworks involve the integration of multiple fields:

Organic and Medicinal Chemistry: For the synthesis and optimization of novel compounds. ulb.ac.beresearchgate.net

Biochemistry and Molecular Biology: To understand the biological targets and mechanisms of action. nih.gov

Computational Chemistry and Molecular Modeling: For predictive design and mechanistic insights. benthamdirect.comgoogle.com

Analytical Chemistry: For the characterization and quantification of compounds. creative-proteomics.com

Pharmacology and Toxicology: To evaluate the biological effects and safety of new analogs.

Such frameworks are essential for translating basic research findings into tangible therapeutic applications. The development of a shared understanding and methodologies across disciplines is crucial for tackling complex scientific challenges. researchgate.netnova.edu

Q & A

Basic Research Questions

Q. What established synthesis routes exist for 3,7-Dimethyl-6-thioxanthine, and how do reaction conditions influence yield and purity?

- Methodology : Optimize synthesis using nucleophilic substitution or cyclization reactions. Monitor reaction parameters (temperature, solvent polarity, catalyst) via HPLC to assess purity. For example, highlights its use in solar cell materials, suggesting thioether bond formation and methyl group stability as critical steps. Use column chromatography for purification and NMR/IR spectroscopy to confirm structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology : Employ H/C NMR to identify methyl groups (δ 2.5–3.5 ppm) and thioxanthine core protons. FT-IR can validate C=S stretches (~1100–1200 cm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 210.2 for [M+H]). Cross-reference with databases like PubChem or Reaxys for spectral comparisons, avoiding unreliable sources (e.g., BenchChem) as noted in the guidelines .

Q. What are the known biological activities of this compound, and how do they compare to structurally related thioxanthines?

- Methodology : Conduct comparative in vitro assays (e.g., cytotoxicity, enzyme inhibition) using parental and engineered cell lines. demonstrates that 6-thioxanthine derivatives exhibit prodrug activation via the E. coli gpt gene, with ID values ~4.1 µM in glioma models. Use dose-response curves and IC calculations to benchmark activity against analogs like 6-mercaptopurine .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the bystander effect of this compound in gene therapy applications?

- Methodology : Adapt co-culture systems from , mixing gpt-transfected and parental cells at ratios (e.g., 1:19). Expose to this compound for ≥10 days, then quantify proliferation via trypan blue exclusion or MTT assays. Include controls for spontaneous cell death and validate bystander effects post-trypsinization. Use flow cytometry to track cell population dynamics .

Q. What computational methods predict the charge-transfer properties of this compound in solar cell applications?

- Methodology : Perform density functional theory (DFT) calculations to analyze HOMO-LUMO gaps and electron affinity. suggests its role in solar cells; thus, simulate absorption spectra (TD-DFT) and compare with experimental UV-Vis data. Use software like Gaussian or ORCA, and validate predictions via cyclic voltammetry to measure redox potentials .

Q. How should survival data from preclinical models using this compound be statistically analyzed, particularly with small sample sizes?

- Methodology : Apply Kaplan-Meier survival curves and log-rank tests for significance (p < 0.05). For censored data (e.g., incomplete tumor regression), use Cox proportional hazards models. reports an 80% tumor volume reduction and 28% survival increase (p < 0.0005); bootstrap resampling can enhance reliability in small cohorts. Adhere to guidelines in for test justification .

Q. How can contradictory efficacy data (e.g., in vitro vs. in vivo results) be reconciled for this compound?

- Methodology : Conduct pharmacokinetic studies to assess blood-brain barrier penetration (critical in brain tumor models, as in ). Compare tissue-specific metabolite profiles via LC-MS. Use species-specific primary cells to evaluate interspecies variability. Apply meta-analysis frameworks () to synthesize data across studies, addressing confounding variables like dosing regimens .

Data Presentation and Validation Guidelines

- Tables/Graphs : Include dose-response curves (log-transformed), survival plots with confidence intervals, and DFT-simulated spectra. Use SI units and error bars (SEM) per –8.

- Statistical Rigor : Justify non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For gene therapy studies, power analysis ensures adequate sample sizes ().

- Ethical Reporting : Disclose limitations (e.g., in vivo model translatability) and adhere to EE Guide standards ( ) for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.